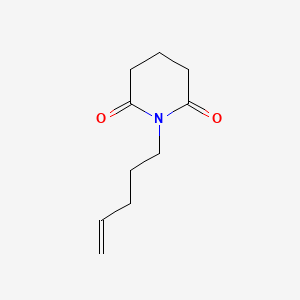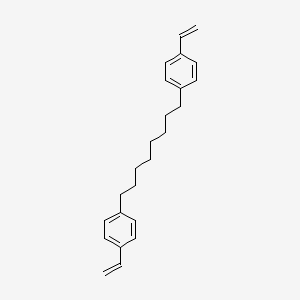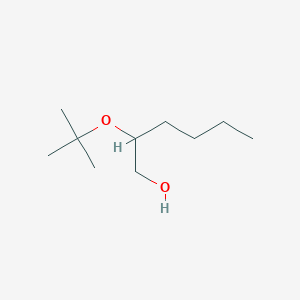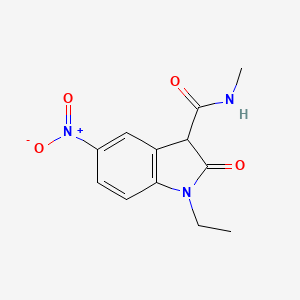
1-Pent-4-enylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pent-4-enylpiperidine-2,6-dione is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a piperidine ring substituted with a pent-4-enyl group and two keto groups at positions 2 and 6. Piperidine derivatives are known for their significant pharmacological and industrial applications, making them valuable in various fields of research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pent-4-enylpiperidine-2,6-dione typically involves the Michael addition and intramolecular nucleophilic substitution processes. One efficient method reported involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction can be performed under solvent-free conditions, providing excellent functional group tolerance and yielding a wide range of piperidine-2,6-diones .
Industrial Production Methods: The industrial production of piperidine-2,6-dione derivatives can be achieved on a kilo-scale using the aforementioned method. This robust protocol allows for the synthesis of various derivatives, including those used in the pharmaceutical industry, such as CRBN ligands and drugs like Aminoglutethimide and Niraparib .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pent-4-enylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and oxo derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-Pent-4-enylpiperidine-2,6-dione has numerous applications in scientific research, including:
Chemistry: It serves as a versatile synthetic intermediate for constructing complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.
Medicine: Piperidine derivatives are found in numerous pharmaceuticals, making this compound valuable in drug discovery and development.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 1-Pent-4-enylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, piperidine-2,6-dione derivatives have been shown to interact with zinc finger motifs and induce the expression of fetal hemoglobin, making them useful in treating blood disorders .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2,6-dione: A closely related compound with similar structural features and applications.
Aminoglutethimide: A drug that shares the piperidine-2,6-dione core and is used in the treatment of certain cancers.
Niraparib: Another pharmaceutical that contains the piperidine-2,6-dione scaffold and is used in cancer therapy
Uniqueness: 1-Pent-4-enylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and industrial products.
Eigenschaften
CAS-Nummer |
163106-37-4 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-pent-4-enylpiperidine-2,6-dione |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-8-11-9(12)6-5-7-10(11)13/h2H,1,3-8H2 |
InChI-Schlüssel |
YDWPJSWVNSNZQW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCN1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)



![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)



silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)

